2-Carbamoylcyclopropane-1-carboxylic acid
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Overview
Description
2-Carbamoylcyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C5H7NO3 . It has a molecular weight of 129.12 . It is a white to yellow solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C5H7NO3/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H2,6,7)(H,8,9)
. This indicates that the molecule contains a cyclopropane ring with a carbamoyl group and a carboxylic acid group attached . Physical and Chemical Properties Analysis
This compound is a white to yellow solid at room temperature . It has a molecular weight of 129.12 .Scientific Research Applications
Ethylene Precursor in Plants : 2-Carbamoylcyclopropane-1-carboxylic acid is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), a known precursor of ethylene in plants. Research has identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of ACC in wheat leaves, indicating its role in ethylene biosynthesis and plant physiology (Hoffman, Yang, & McKeon, 1982).
Regulation of Plant Development and Stress Responses : ACC and its derivatives, including compounds similar to this compound, are central to ethylene biosynthesis. They regulate various vegetative and developmental processes in plants. This regulation is influenced by developmental, hormonal, and environmental cues (Vanderstraeten & Van Der Straeten, 2017).
Natural Product Chemistry : Natural compounds containing the cyclopropane moiety, similar to this compound, exhibit a range of biological activities such as antifungal, antimicrobial, and antitumoral effects. These findings open avenues for pharmaceutical and agronomical applications (Coleman & Hudson, 2016).
Role as an Ethylene-Independent Growth Regulator : Emerging research suggests that compounds like this compound might have a signaling role independent of ethylene biosynthesis. This indicates its potential in regulating plant development beyond just being an ethylene precursor (Polko & Kieber, 2019).
Structural and Synthetic Studies : The structure and synthesis of cyclopropane derivatives, including this compound analogs, have been a subject of research. These studies contribute to understanding their physical properties and potential applications in various fields (Korp, Bernal, & Fuchs, 1983).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-Carbamoylcyclopropane-1-carboxylic acid are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets within biological systems .
Mode of Action
As research progresses, the understanding of these interactions and the resulting changes will become clearer .
Biochemical Pathways
Given its structural similarity to other cyclopropane carboxylic acids, it may be involved in similar pathways .
Pharmacokinetics
These properties will have a significant impact on the bioavailability of the compound, influencing its therapeutic potential .
Result of Action
The molecular and cellular effects of this compound’s action are currently under investigation. As research progresses, more information about these effects will become available .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s activity .
Biochemical Analysis
Biochemical Properties
They are involved in acyl substitution reactions, which are fundamental to many biochemical processes .
Cellular Effects
Carboxylic acids are known to interact with various biomolecules within cells, influencing cellular functions .
Molecular Mechanism
The molecular mechanism of action of 2-Carbamoylcyclopropane-1-carboxylic acid remains to be fully understood. Carboxylic acids are known to participate in various biochemical reactions, including acyl substitution reactions .
Metabolic Pathways
Carboxylic acids are known to participate in various metabolic pathways, including those involving short-chain fatty acids .
Transport and Distribution
Carboxylic acids are known to be transported across cell membranes .
Subcellular Localization
Some carboxylic acids have been found to be localized in the cytosol of cells .
Properties
IUPAC Name |
2-carbamoylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H2,6,7)(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCFAOQMGVSOAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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